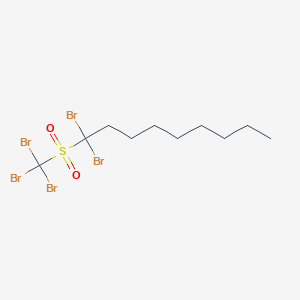![molecular formula C32H36N2O2 B14283357 2,2'-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole] CAS No. 122098-02-6](/img/structure/B14283357.png)
2,2'-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole] is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of two benzoxazole rings connected by a phenylene bridge, with isopropyl groups attached to the benzoxazole rings. It is commonly used in research due to its fluorescent properties and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole] typically involves the condensation of 1,4-phenylenediamine with 2,4-di(propan-2-yl)benzoxazole under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the benzoxazole rings.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, and the use of catalysts may be employed to enhance the reaction rate. The final product is purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur at the benzoxazole rings, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted benzoxazoles.
Wissenschaftliche Forschungsanwendungen
2,2’-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole] has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques, including fluorescence spectroscopy and chromatography.
Biology: Employed in the study of biological systems due to its ability to interact with biomolecules and its fluorescent properties.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool in imaging techniques.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and unique properties.
Wirkmechanismus
The mechanism of action of 2,2’-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole] involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties are attributed to the conjugated system of the benzoxazole rings, which allows it to absorb and emit light at specific wavelengths. This property is exploited in various applications, including imaging and sensing.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(5-phenyl-2-oxazolyl)benzene: Known for its use as a scintillation luminophore.
2,2’-p-Phenylene-bis(5-phenyloxazole): Utilized in fluorescence applications.
4,4’-Bis(2-benzoxazolyl)stilbene: Used as a fluorescent whitening agent.
Uniqueness
2,2’-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole] stands out due to its high stability, unique structural features, and versatile applications in various fields. Its isopropyl groups provide additional steric hindrance, enhancing its stability and making it suitable for use in harsh conditions.
Eigenschaften
CAS-Nummer |
122098-02-6 |
|---|---|
Molekularformel |
C32H36N2O2 |
Molekulargewicht |
480.6 g/mol |
IUPAC-Name |
2-[4-[5,7-di(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl]-5,7-di(propan-2-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C32H36N2O2/c1-17(2)23-13-25(19(5)6)29-27(15-23)33-31(35-29)21-9-11-22(12-10-21)32-34-28-16-24(18(3)4)14-26(20(7)8)30(28)36-32/h9-20H,1-8H3 |
InChI-Schlüssel |
INDRTXUEQUNQMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C4=NC5=CC(=CC(=C5O4)C(C)C)C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


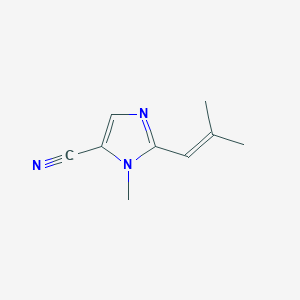

![(9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)methanol](/img/structure/B14283292.png)
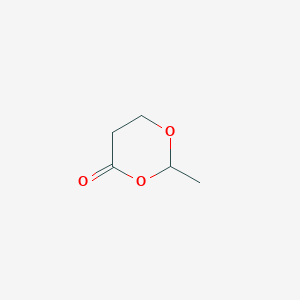

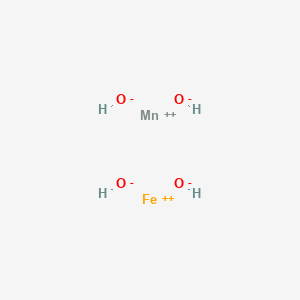
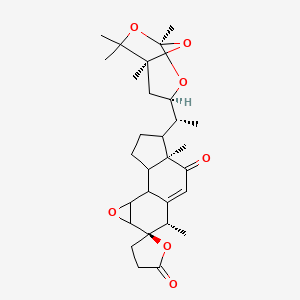
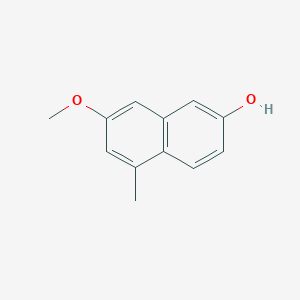

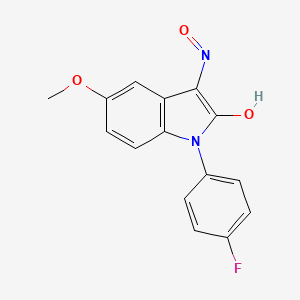
![2,2'-Spirobi[2H-indene]-1,1',3,3'-tetrone](/img/structure/B14283341.png)


